7-Methyl-8-nitroquinoline (CAS 7471-63-8) is a highly specialized, bi-functional quinoline building block utilized primarily in the synthesis of advanced pharmaceutical active ingredients (APIs) and complex tridentate ligands. Characterized by an easily reducible 8-nitro group and an oxidizable 7-methyl group, this compound serves as a critical intermediate for producing 8-amino-7-methylquinoline and 8-amino-7-quinolinecarbaldehyde. In industrial and laboratory procurement, it is prioritized over generic quinolines due to its predictable reactivity, high regioselectivity during upstream synthesis, and its ability to undergo tandem functionalization for Friedländer condensations [1].
Substituting 7-Methyl-8-nitroquinoline with close analogs such as 8-nitroquinoline, 5-methylquinoline, or 7-ethylquinoline introduces severe process inefficiencies and limits downstream application scope. Generic 8-nitroquinoline lacks the 7-alkyl handle, completely preventing its use in oxidative pathways required to form 1,10-phenanthroline ligand architectures. Furthermore, attempting to synthesize the precursor from alternative alkylquinolines like 5-methylquinoline or 7-ethylquinoline results in poor nitration regioselectivity, yielding complex multi-isomer mixtures (e.g., 5-ethyl-8-nitroquinoline contaminants) that require costly and time-consuming chromatographic separation. Consequently, procurement of the exact 7-methyl-8-nitro isomer is mandatory for achieving high-yield, single-isomer downstream functionalization [1].
When scaling up nitroquinoline derivatives, the choice of the alkyl substituent strictly dictates the purity of the crude product. Nitration of 7-methylquinoline yields 7-methyl-8-nitroquinoline with 99% selectivity, as the 8-position is the only fully conjugated ortho position available. In contrast, nitration of 7-ethylquinoline produces a contaminated mixture containing 5-ethyl-8-nitroquinoline as a side product, and 5-methylquinoline yields a mixture of 6- and 8-nitro isomers, significantly complicating downstream purification[1].
| Evidence Dimension | Nitration Regioselectivity / Yield |
| Target Compound Data | 99% selective yield of 7-methyl-8-nitroquinoline from 7-methylquinoline |
| Comparator Or Baseline | 7-ethylquinoline (yields contaminated mixtures) and 5-methylquinoline (yields mixed isomers) |
| Quantified Difference | Near-quantitative single-isomer yield for the 7-methyl derivative versus multi-isomer mixtures for analogs |
| Conditions | Reaction with fuming HNO3 and 98% H2SO4 at -5 °C |
High regioselectivity eliminates the need for complex chromatographic separation, making this compound highly scalable for industrial procurement.
7-Methyl-8-nitroquinoline is specifically suited for the synthesis of 1,10-phenanthroline subunits because its 7-methyl group can be oxidized to an aldehyde (via DMF-DMA and NaIO4) while the 8-nitro group is reduced to an amine. This specific sequence yields 8-amino-7-quinolinecarbaldehyde, the direct precursor for Friedländer condensation with acetylaromatics. Standard 8-nitroquinoline lacks this 7-alkyl handle, making this highly efficient cyclization pathway structurally impossible[1].
| Evidence Dimension | Substrate compatibility for Friedländer condensation |
| Target Compound Data | Successfully yields 8-amino-7-quinolinecarbaldehyde for 1,10-phenanthroline synthesis |
| Comparator Or Baseline | 8-nitroquinoline (fails to undergo 7-position oxidation) |
| Quantified Difference | Binary capability (enables vs. prevents the Friedländer pathway) |
| Conditions | Oxidation with DMF-DMA/NaIO4 followed by iron reduction |
Buyers synthesizing tridentate terpyridyl ligands or advanced chelators must procure the 7-methyl derivative to access the critical aldehyde intermediate.
7-Methyl-8-nitroquinoline serves as the essential precursor for 8-(2-imidazolin-2-ylamino)-7-methylquinoline, a targeted cardiovascular regulator. Following reduction to the 8-amino derivative, reaction with 2-methylthio-2-imidazoline yields the active antihypertensive agent. Substitution with standard 8-nitroquinoline yields the unmethylated analog, which exhibits a fundamentally different steric profile for receptor binding, rendering generic quinolines unsuitable for manufacturing this specific API class [1].
| Evidence Dimension | API Structural Integrity |
| Target Compound Data | Yields 8-(2-imidazolin-2-ylamino)-7-methylquinoline (active antihypertensive) |
| Comparator Or Baseline | 8-nitroquinoline (yields unmethylated 8-(2-imidazolin-2-ylamino)quinoline) |
| Quantified Difference | Presence of the 7-methyl group alters the steric profile for cardiovascular receptor interaction |
| Conditions | Reduction followed by condensation with 2-methylthio-2-imidazoline |
Pharmaceutical procurement requires the exact 7-methylated precursor to ensure the correct steric profile of the final antihypertensive API.
7-Methyl-8-nitroquinoline is a primary starting material for synthesizing 2-(pyrid-2'-yl)-1,10-phenanthroline. The compound undergoes oxidation and reduction to form 8-amino-7-quinolinecarbaldehyde, which is then subjected to Friedländer condensation. This pathway is heavily utilized in inorganic chemistry for creating advanced chelators and DNA intercalating compounds [1].
The compound is procured for reduction to 8-amino-7-methylquinoline, which serves as a mandatory intermediate in the commercial synthesis of Baquiloprim, an amiopyrimidine antibacterial synergist with a prolonged half-life [2].
In medicinal chemistry, 7-Methyl-8-nitroquinoline is utilized as a precursor for 8-(2-imidazolin-2-ylamino)-7-methylquinoline. The 7-methyl group provides the necessary steric hindrance required for the specific receptor binding profile of these antihypertensive agents [3].
Irritant;Health Hazard